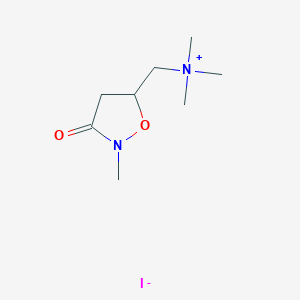
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to various physiological effects.
Effets Biochimiques Et Physiologiques
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to reduce tumor growth. It has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in certain solvents can be a limitation for some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide. One area of research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production. Another area of research is the investigation of its potential applications in medicine, agriculture, and environmental science. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide involves the reaction of 2-methyl-3-oxoisoxazolidine with dimethylamine and methyl iodide. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer and other diseases. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In environmental science, it has been investigated for its potential use in wastewater treatment and pollution control.
Propriétés
Numéro CAS |
132016-39-8 |
|---|---|
Nom du produit |
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide |
Formule moléculaire |
C8H17IN2O2 |
Poids moléculaire |
300.14 g/mol |
Nom IUPAC |
trimethyl-[(2-methyl-3-oxo-1,2-oxazolidin-5-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C8H17N2O2.HI/c1-9-8(11)5-7(12-9)6-10(2,3)4;/h7H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DCFPPQXPWAJRFK-UHFFFAOYSA-M |
SMILES |
CN1C(=O)CC(O1)C[N+](C)(C)C.[I-] |
SMILES canonique |
CN1C(=O)CC(O1)C[N+](C)(C)C.[I-] |
Synonymes |
2-methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide MDMOI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)


![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)



